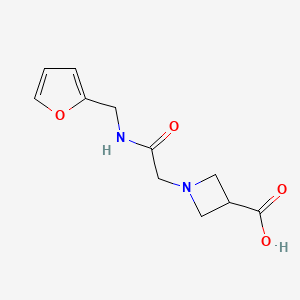
1-(2-((Furan-2-ylmethyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid
説明
1-(2-((Furan-2-ylmethyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-((Furan-2-ylmethyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid (CAS Number: 1409841-97-9) is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings concerning this compound.
- Molecular Formula: C₁₁H₁₄N₂O₄
- Molecular Weight: 238.24 g/mol
- Structure: The compound features an azetidine ring, a carboxylic acid group, and a furan moiety, which may contribute to its biological activity.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.
Anticancer Activity
The compound's structure is reminiscent of other azetidine derivatives that have been studied for their anticancer properties. Azetidine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Study on Structural Derivatives
A study published in the Journal of Medicinal Chemistry evaluated several azetidine derivatives for their anticancer activity. Among these, compounds with similar structural features to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The most potent derivative showed an IC₅₀ value of approximately 5 μM, indicating strong activity compared to standard chemotherapeutics .
The proposed mechanism of action for azetidine derivatives involves:
- Inhibition of DNA Synthesis: Compounds may interfere with DNA replication, leading to cell cycle arrest.
- Induction of Apoptosis: Activation of apoptotic pathways through caspase activation has been observed in related compounds.
- Targeting Enzymatic Pathways: Some studies suggest that these compounds may act as inhibitors of specific enzymes involved in cancer progression.
Data Table: Summary of Biological Activities
科学的研究の応用
Anticancer Activity
Research has indicated that compounds containing furan derivatives exhibit significant anticancer properties. Furan-based azetidine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, studies have shown that the incorporation of furan moieties can enhance the selectivity and potency of anticancer agents by targeting specific metabolic pathways involved in tumor growth and survival .
Antimicrobial Properties
The antimicrobial activity of furan-containing compounds has been documented in several studies. 1-(2-((Furan-2-ylmethyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid may exhibit broad-spectrum activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and inhibition of essential enzymatic processes.
Enzyme Inhibition
Furan derivatives are known to interact with various enzymes, potentially serving as inhibitors or modulators. The azetidine carboxylic acid structure may provide a scaffold for the development of enzyme inhibitors that target specific biochemical pathways, such as those involved in fatty acid metabolism and oxidative stress response .
Neuroprotective Effects
Preliminary studies suggest that compounds similar to this compound may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative damage in neuronal cells . This aspect opens avenues for research into potential treatments for neurodegenerative diseases.
Case Studies
| Study | Findings | Application Area |
|---|---|---|
| Study on Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines | Anticancer Drug Development |
| Research on Antimicrobial Properties | Exhibited activity against Staphylococcus aureus and E. coli | Antimicrobial Agent Development |
| Investigation of Enzyme Inhibition | Identified as a potential inhibitor of fatty acid synthase | Biochemical Research |
特性
IUPAC Name |
1-[2-(furan-2-ylmethylamino)-2-oxoethyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-10(12-4-9-2-1-3-17-9)7-13-5-8(6-13)11(15)16/h1-3,8H,4-7H2,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRALVKGVVWFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NCC2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















